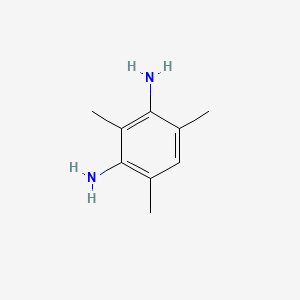

2,4-Diaminomesitylene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trimethylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVDSMYGTJDFNHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184994 | |

| Record name | 1,3-Benzenediamine, 2,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3102-70-3 | |

| Record name | 2,4,6-Trimethyl-1,3-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3102-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diaminomesitylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003102703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3102-70-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediamine, 2,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethylbenzene-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIAMINOMESITYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K3JRF5932 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Aromatic Diamine

An In-Depth Technical Guide to 2,4-Diaminomesitylene (CAS 3102-70-3)

This compound, also known as 2,4,6-trimethyl-1,3-phenylenediamine, is a sterically hindered aromatic diamine that serves as a crucial building block in synthetic chemistry.[1][2] Its unique structure, featuring two amino groups positioned meta to each other on a trimethyl-substituted benzene ring, imparts a distinct set of properties and reactivity. The methyl groups provide steric bulk, influencing the molecule's conformation and the reactivity of the adjacent amino functionalities. This guide offers a comprehensive overview of its synthesis, properties, reactivity, and handling, providing the technical insights necessary for its effective application in research and development, particularly in polymer science and medicinal chemistry.[1]

Part 1: Core Physicochemical and Structural Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. This compound is a crystalline solid at room temperature, with solubility in various organic solvents.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3102-70-3 | [1][4][5][6] |

| Molecular Formula | C₉H₁₄N₂ | [1][6][7] |

| Molecular Weight | 150.22 g/mol | [1][5][7] |

| Appearance | White to yellow to orange powder/crystal | [3] |

| Melting Point | 89-91 °C | [1][8] |

| Boiling Point | 297.7 °C at 760 mmHg | [1][8] |

| Density | 1.051 g/cm³ | [1] |

| Water Solubility | 22.7 g/L at 20°C | [1] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |

| Flash Point | 158.4 °C | [1] |

| IUPAC Name | 2,4,6-trimethylbenzene-1,3-diamine | [5] |

| Canonical SMILES | CC1=CC(=C(C(=C1N)C)N)C | [1][5] |

| InChIKey | ZVDSMYGTJDFNHN-UHFFFAOYSA-N | [5][7] |

Spectroscopic Characterization

Full spectral data are critical for identity confirmation. Comprehensive 1H NMR, 13C NMR, IR, and mass spectrometry data for this compound are publicly available through various databases.

-

NMR Spectra (¹H and ¹³C): Available in SpectraBase and referenced in PubChem.[5]

-

Mass Spectrometry (GC-MS): Data is available from the NIST Mass Spectrometry Data Center.[5]

-

IR Spectra (FTIR): Available in SpectraBase.[5]

Part 2: Synthesis and Purification

The most common and industrially viable synthesis of this compound is a two-step process starting from mesitylene (1,3,5-trimethylbenzene). This process involves a dinitration followed by a catalytic hydrogenation.[9][10] The causality behind this choice is the high yield and purity achievable, leveraging well-established and scalable chemical transformations.

Diagram 1: Synthetic Workflow

Caption: Two-step synthesis of this compound from mesitylene.

Experimental Protocol: Two-Step Synthesis

This protocol is a synthesized representation of established industrial methods.[9][10]

Step 1: Dinitration of Mesitylene to 2,4-Dinitromesitylene

-

Rationale: A mixture of nitric acid and sulfuric acid is a potent nitrating agent. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution on the electron-rich mesitylene ring. The reaction temperature is carefully controlled to prevent over-nitration and side reactions.

-

Methodology:

-

Charge a reaction vessel with mesitylene.

-

Prepare a nitrating mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). A typical weight ratio is 75-87 parts H₂SO₄ to 13-25 parts HNO₃.[10]

-

Under vigorous stirring, slowly add the nitrating mixture to the mesitylene while maintaining the reaction temperature between 20-100 °C.[9][10]

-

After the addition is complete, continue the reaction for 30-35 minutes.[9]

-

Allow the mixture to settle and separate the layers.

-

The organic layer, containing 2,4-dinitromesitylene, is neutralized and washed.

-

Step 2: Catalytic Hydrogenation to this compound

-

Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines. A nickel-based catalyst is often used due to its high activity and cost-effectiveness.[9][10] The reaction is performed under hydrogen pressure to drive the reduction to completion.

-

Methodology:

-

Charge an autoclave with the 2,4-dinitromesitylene obtained from Step 1, a suitable solvent (e.g., methanol), and a nickel catalyst.[9]

-

Purge the autoclave with nitrogen gas to remove air, then introduce hydrogen gas.

-

Heat the mixture to 50-120 °C under a hydrogen pressure of 1-4 MPa.[9][10]

-

Maintain the reaction with stirring until hydrogen uptake ceases, indicating the completion of the reduction.

-

After the reaction, vent the hydrogen and discharge the reaction mixture.

-

The catalyst is filtered off, and the solvent (methanol) is removed by distillation.

-

The resulting crude this compound is purified by cooling, crystallization, and filtration.[9] This method can yield a product with purity exceeding 99.5%.[10]

-

Part 3: Reactivity and Applications in Development

The synthetic utility of this compound stems from the reactivity of its two primary amine groups, which can act as nucleophiles or be converted into other functional groups. This makes it a valuable monomer for polymerization and a scaffold in medicinal chemistry.

Diagram 2: Core Reactivity Pathwaysdot

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2,4,6-Trimethyl-1,3-phenylenediamine | 3102-70-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. combi-blocks.com [combi-blocks.com]

- 5. This compound | C9H14N2 | CID 76547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. chembk.com [chembk.com]

- 9. CN105461567A - Synthesis method of 2,4,6-trimethyl-m-phenylenediamine - Google Patents [patents.google.com]

- 10. CN105254510B - The synthetic method of 2,4,6-trimethyl m-phenylenediamine - Google Patents [patents.google.com]

Introduction: The Strategic Importance of 2,4,6-trimethyl-1,3-phenylenediamine

An In-depth Technical Guide to the Synthesis of 2,4,6-trimethyl-1,3-phenylenediamine

2,4,6-trimethyl-1,3-phenylenediamine (CAS No. 3102-70-3), also known as 2,4-diaminomesitylene, is a highly versatile aromatic diamine intermediate.[1][2][3] Its unique molecular architecture, featuring a mesitylene core with two amine functionalities, imparts distinct reactivity and physical properties that make it a valuable building block in advanced chemical synthesis.[1] The strategic placement of the methyl and amine groups on the benzene ring allows for its application in the development of specialty polymers, high-performance dyes, pigments, and potential pharmaceutical precursors.[1] For researchers and chemical development professionals, a robust and efficient synthesis pathway is paramount to leveraging this compound's full potential.

This guide provides a detailed examination of the predominant and most efficient synthesis pathway for 2,4,6-trimethyl-1,3-phenylenediamine, grounded in established chemical principles and supported by process-proven methodologies. We will explore the causality behind experimental choices, present detailed protocols, and contrast the primary route with less efficient historical methods to provide a comprehensive understanding for laboratory and industrial application.

Primary Synthesis Pathway: A Two-Step Conversion from Mesitylene

The most effective and industrially adopted method for producing high-purity 2,4,6-trimethyl-1,3-phenylenediamine is a two-step process starting from mesitylene (1,3,5-trimethylbenzene). This pathway is characterized by its short route, high yield, and excellent product purity.[4] The overall process involves an initial electrophilic dinitration of the mesitylene ring, followed by the catalytic hydrogenation of the resulting dinitro intermediate.

Step 1: Electrophilic Dinitration of Mesitylene

The first critical step is the regioselective introduction of two nitro groups onto the mesitylene ring to form 2,4-dinitromesitylene (also referred to as 2,4,6-trimethyl-1,3-dinitrobenzene).

Causality and Mechanistic Insights: The synthesis relies on an electrophilic aromatic substitution reaction. Mesitylene is highly activated towards this reaction due to the three electron-donating methyl groups on the aromatic ring. These groups are ortho, para-directing. The reaction employs a nitrating mixture, typically a combination of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.

Temperature control is a critical parameter. It must be carefully managed to achieve the desired dinitration while minimizing the formation of the over-nitrated by-product, 2,4,6-trinitromesitylene.[5] The reaction is typically initiated at a lower temperature during the addition of the nitrating mixture and then gently heated to drive the reaction to completion.[4][6]

Experimental Protocol: Dinitration of Mesitylene [4][6]

-

Reactor Setup: Charge a suitable reaction vessel, equipped with mechanical stirring, a dropping funnel, and a cooling system, with mesitylene.

-

Nitrating Mixture Preparation: Separately, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid. A typical weight ratio of H₂SO₄ to HNO₃ is in the range of 75:25 to 87:13.[6]

-

Nitration Reaction: Begin agitating the mesitylene and slowly add the nitrating mixture via the dropping funnel. Maintain the reaction temperature between 20°C and 55°C during the addition.[4][6] An exothermic reaction is expected, and cooling should be applied as necessary.

-

Reaction Completion: After the addition is complete, continue stirring for approximately 30 minutes. Subsequently, raise the temperature to between 90°C and 95°C and hold for another 30 minutes to ensure complete conversion.[4][6]

-

Work-up and Isolation:

-

Cease heating and stirring and allow the mixture to settle, resulting in the separation of two layers.

-

Separate the upper organic layer from the lower spent acid layer. The spent acid can be reserved for use in subsequent nitration batches.[4]

-

Wash the organic layer with water, followed by a dilute alkaline solution (e.g., sodium hydroxide) to neutralize any residual acid, and then wash with water again until neutral.[4][6]

-

The resulting product is 2,4,6-trimethyl-1,3-dinitrobenzene.

-

Step 2: Catalytic Hydrogenation of 2,4-Dinitromesitylene

The second step involves the reduction of the two nitro groups on the intermediate to form the final diamine product. Catalytic hydrogenation is the preferred method due to its efficiency and clean conversion.

Causality and Mechanistic Insights: This reaction reduces the nitro groups (-NO₂) to primary amine groups (-NH₂) using hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts include Raney Nickel (Raney Ni) or palladium on carbon (Pd/C).[4] The catalyst provides a surface on which the dinitro compound and molecular hydrogen are adsorbed, facilitating the cleavage of N-O bonds and the formation of N-H bonds. The reaction is typically carried out in a solvent, such as methanol or ethanol, which dissolves the starting material and facilitates its interaction with the catalyst.[6] The process is conducted under pressure in an autoclave to ensure a sufficient concentration of hydrogen for the reaction to proceed efficiently.

Experimental Protocol: Hydrogenation of 2,4-Dinitromesitylene [4][6]

-

Reactor Setup: Charge a high-pressure autoclave with the 2,4,6-trimethyl-1,3-dinitrobenzene obtained from Step 1, the chosen catalyst (e.g., Raney Ni), and a solvent (e.g., methanol).[4]

-

Inerting: Seal the autoclave and purge the system with an inert gas, such as nitrogen, to remove all oxygen, which can deactivate the catalyst and create a safety hazard with hydrogen.

-

Hydrogenation Reaction: Pressurize the autoclave with hydrogen gas to a pressure of 1-4 MPa.[4][6] Begin stirring and heat the mixture to a temperature between 60°C and 80°C.[4]

-

Reaction Monitoring & Completion: The reaction is exothermic and may require cooling to maintain the target temperature. Monitor the hydrogen uptake; the reaction is complete when hydrogen consumption ceases. Maintain the conditions for an additional hour to ensure full conversion.[4]

-

Work-up and Purification:

-

Cool the reactor, vent the excess hydrogen pressure, and purge with nitrogen.

-

Discharge the reaction mixture and filter it to remove the catalyst.

-

Remove the solvent (methanol) from the filtrate via distillation.

-

The crude 2,4,6-trimethyl-1,3-phenylenediamine will precipitate. It can be further purified by cooling crystallization and filtration.[4]

-

Dry the final product to obtain a crystalline solid with a melting point of 89-91°C.[7][8]

-

Process Visualization

The following diagram illustrates the primary two-step synthesis pathway from mesitylene.

Caption: Two-step synthesis of 2,4,6-trimethyl-1,3-phenylenediamine.

Data Presentation: Reaction Parameters and Outcomes

The efficiency of this pathway is demonstrated by the high yields and purity reported in process-oriented literature.

| Step | Parameter | Value/Condition | Outcome | Reference |

| 1. Dinitration | Starting Material | Mesitylene | - | [4] |

| Reagents | H₂SO₄ / HNO₃ mixed acid | - | [4][6] | |

| Temperature | 20°C - 95°C | - | [4][6] | |

| 2. Hydrogenation | Starting Material | 2,4-Dinitromesitylene | - | [4] |

| Catalyst | Raney Ni or Pd/C | - | [4] | |

| Solvent | Methanol or Ethanol | - | [6] | |

| H₂ Pressure | 1 - 4 MPa | - | [4][6] | |

| Temperature | 50°C - 120°C | - | [4][6] | |

| Overall | Final Product | 2,4,6-trimethyl-1,3-phenylenediamine | Purity: >99.5% Yield: ~94% | [4] |

Contrasting with an Alternative Historical Route

To fully appreciate the efficiency of the direct dinitration-hydrogenation pathway, it is useful to compare it to older, more cumbersome methods. A previously used synthesis involved a multi-step process:

-

Bromination: Mesitylene is first brominated.

-

Nitration: The resulting bromomesitylene is then nitrated.

-

Reductive Debromination: Finally, a catalytic hydrogenation is performed to both reduce the nitro groups and remove the bromine atom.

This route has several significant disadvantages, including more reaction steps, a much lower overall yield (around 65%), the need for higher hydrogenation pressures (5-7.5 MPa), and a greater tendency for catalyst inactivation.[4][6] The modern two-step pathway is thus superior in terms of efficiency, cost-effectiveness, and process stability.

Conclusion

The synthesis of 2,4,6-trimethyl-1,3-phenylenediamine via the dinitration of mesitylene followed by catalytic hydrogenation stands as the most logical and field-proven method for its production. This pathway is characterized by its operational simplicity, high conversion rates, excellent product purity (>99.5%), and high overall yield (~94%).[4] By understanding the mechanistic principles and optimizing key reaction parameters such as temperature and pressure, researchers and drug development professionals can reliably produce this critical chemical intermediate for a wide array of advanced applications.

References

-

Hughes, J. B., & Mar-Tack, C. (2002). 2,4,6-Trinitrotoluene Reduction by an Fe-Only Hydrogenase in Clostridium acetobutylicum. Applied and Environmental Microbiology, 68(11), 5469–5474. [Link]

-

Organic Syntheses Procedure. (n.d.). nitromesitylene. Retrieved from [Link]

- Google Patents. (n.d.). RU1825357C - Method for producing nitromesitylene.

-

Eberson, L., Jönsson, L., & Radner, F. (1978). Nitration of mesitylene: comparison with reactions of the cation-radical C6H3Me3+. Journal of the Chemical Society, Chemical Communications, (23), 1000-1002. [Link]

- Google Patents. (n.d.). CN105254510B - The synthetic method of 2,4,6-trimethyl m-phenylenediamine.

- Google Patents. (n.d.). CN105461567A - Synthesis method of 2,4,6-trimethyl-m-phenylenediamine.

-

Shaposhnikov, V. N., et al. (2021). A Brief history of the chemical transformation of 2,4,6-trinitrotoluene. ResearchGate. Retrieved from [Link]

-

Defense Technical Information Center. (1987). Study of Nitration and Oxidation in Oxynitrogen Systems. Retrieved from [Link]

-

Szala, M., & Sabatini, J. J. (2018). 2,4,6-Trinitrotoluene – A Useful Starting Compound In the Synthesis of Modern Energetic Compounds. Zeitschrift für anorganische und allgemeine Chemie, 644(1), 12-20. [Link]

-

ResearchGate. (n.d.). HYDROGENATION OF 2,4,6-TRINITROTOLUENE IN MIXED ACETONE/WATER OVER PALLADIUM CATALYST. Retrieved from [Link]

-

Belskaya, O. B., et al. (2014). A Study of Pd/C Catalysts in the Liquid-phase Hydrogenation of 1,3,5-Trinitrobenzene and 2,4,6-Trinitrobenzoic Acid. Selection of Hydrogenation Conditions for Selective Production of 1,3,5-Triaminobenzene. ResearchGate. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Investigating the electrocatalytic reduction of 2,4,6-tri-nitro-toluene (TNT) using density functional theory methods. Green Chemistry. Retrieved from [Link]

-

Quora. (n.d.). How to obtain m-phenylene diamine from benzene. Retrieved from [Link]

-

NIST. (n.d.). 2,4,6-Trimethyl-1,3-phenylenediamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of 2,4,6-Triaminotoluene and Its Salts with Inorganic Acids from 2,4,6-Trinitrotoluene. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 2,4,6-Trimethyl-1,3-phenylenediamine. Retrieved from [Link]

- Google Patents. (n.d.). CN1800143A - 2,4,6-trimethylaniline synthesis method.

-

ResearchGate. (n.d.). How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method?. Retrieved from [Link]

-

Boopathy, R., & Kulpa, C. F. (1993). Anaerobic transformation of 2,4,6-trinitrotoluene (TNT). Archives of Microbiology, 159(4), 345-353. [Link]

-

LookChem. (n.d.). CAS No.3102-70-3,2,4,6-Trimethyl-1,3-phenylenediamine Suppliers. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). o-PHENYLENEDIAMINE. Retrieved from [Link]

-

IARC Publications. (n.d.). 2,4,6-Trinitrotoluene. Retrieved from [Link]

-

Kyprianou, D., et al. (2020). Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry. Semantic Scholar. Retrieved from [Link]

-

Kyprianou, D., et al. (2020). Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry. Molecules, 25(15), 3533. [Link]

-

PrepChem.com. (n.d.). Preparation of 1,3-phenylenediamine. Retrieved from [Link]

- Google Patents. (n.d.). CN107400058A - The synthetic method of 2,4,6- trimethylbenzene -1,3,5- triamines and N, N, N- trisacylated products.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2,4,6-Trimethyl-1,3-phenylenediamine [webbook.nist.gov]

- 3. 2,4,6-Trimethyl-1,3-phenylenediamine | 3102-70-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. CN105254510B - The synthetic method of 2,4,6-trimethyl m-phenylenediamine - Google Patents [patents.google.com]

- 5. 2,4-Dinitromesitylene | 608-50-4 | Benchchem [benchchem.com]

- 6. CN105461567A - Synthesis method of 2,4,6-trimethyl-m-phenylenediamine - Google Patents [patents.google.com]

- 7. 2,4,6-Trimethyl-1,3-phenylenediamine Manufacturer Factory CAS 3102-70-3, CasNo.3102-70-3 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]

- 8. 2,4,6-Trimethyl-1,3-phenylenediamine One Chongqing Chemdad Co. ,Ltd [chemdad.com]

A Spectroscopic Guide to 2,4-Diaminomesitylene: Structure Elucidation and Data Interpretation

Introduction: The Molecular Blueprint of a Versatile Building Block

2,4-Diaminomesitylene (IUPAC name: 2,4,6-trimethylbenzene-1,3-diamine; CAS No: 3102-70-3) is a highly substituted aromatic diamine that serves as a critical building block in advanced materials science, particularly in the synthesis of high-performance polymers such as polyimides.[1][2] Its rigid, sterically hindered structure imparts unique thermal and mechanical properties to the resulting polymers. The precise characterization of this molecule is paramount for ensuring the integrity and performance of these materials. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)—that collectively confirm the molecular structure of this compound. As scientists and researchers, understanding the nuances of this data is not merely an academic exercise; it is a foundational requirement for quality control, reaction monitoring, and the rational design of new materials.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. For a molecule like this compound, with its unique symmetry and substitution pattern, NMR provides an unambiguous confirmation of its structure.

Causality in Experimental Design: Why a Deuterated Solvent?

The choice of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is a critical first step in sample preparation for NMR.[3] Deuterated solvents are used because they are "invisible" in ¹H NMR spectra, preventing the intense signal of a protonated solvent from overwhelming the signals of the analyte, which is present at a much lower concentration.[2] Furthermore, the deuterium signal provides a lock frequency for the spectrometer, stabilizing the magnetic field and ensuring high-resolution data.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is elegantly simple, reflecting the molecule's symmetry. The key to its interpretation lies in recognizing the chemically equivalent and non-equivalent protons and their interactions.

Figure 2: Structural assignment of carbons in this compound.

Table 2: ¹³C NMR Spectral Data of this compound

| Signal Label | Chemical Shift (δ, ppm) | Assignment |

| (a) | 143.1 | C -NH₂ (C1) |

| (b) | 139.7 | C -NH₂ (C3) |

| (c) | 119.5 | C -H (C5) |

| (d) | 115.1 | C -CH₃ (C2) |

| (e) | 114.7 | C -CH₃ (C6) |

| (f) | 16.9 | Ar-C H₃ (C4-CH₃) |

| (g) | 16.8 | Ar-C H₃ (C2, C6-CH₃) |

| Data sourced from Spectral Database for Organic Compounds (SDBS). |

Interpretation and Field-Proven Insights:

-

Aromatic Carbons (a-e): The spectrum shows five distinct signals in the aromatic region (114-144 ppm), confirming the asymmetric substitution pattern on the ring.

-

The signals at 143.1 and 139.7 ppm are significantly downfield and are assigned to the carbons directly bonded to the electronegative nitrogen atoms (C1 and C3).

-

The signal at 119.5 ppm is assigned to the sole protonated aromatic carbon (C5).

-

The signals at 115.1 and 114.7 ppm are assigned to the carbons bearing methyl groups (C2, C4, and C6). The symmetry of the molecule makes the C2 and C6 carbons equivalent.

-

-

Methyl Carbons (f, g): The two signals in the aliphatic region at 16.9 and 16.8 ppm correspond to the three methyl groups. The slight difference in their chemical environment—one methyl group is between two amino groups, while the other two are adjacent to single amino groups—results in two closely spaced signals. The intensity of one peak is expected to be twice that of the other.

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation matching a bond's vibrational frequency is passed through a sample, the energy is absorbed. [4]

Causality in Experimental Design: The KBr Pellet Method

For solid samples like this compound, the Potassium Bromide (KBr) pellet method is a standard and reliable sample preparation technique. The sample is finely ground with spectroscopic-grade KBr, which is transparent in the mid-infrared range, and pressed into a thin, transparent disk. This ensures that the IR radiation can pass through the sample and that the resulting spectrum is free from interfering signals from the matrix. [5] Table 3: FT-IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3434, 3354 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3000 | C-H Stretch | Aromatic C-H |

| 2963, 2918, 2858 | C-H Stretch | Methyl (-CH₃) |

| 1620 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1508 | C=C Stretch | Aromatic Ring |

| 1300 | C-N Stretch | Aromatic Amine |

| 850 | C-H Bend (Out-of-plane) | Substituted Aromatic Ring |

| Data sourced from Spectral Database for Organic Compounds (SDBS). |

Interpretation and Field-Proven Insights:

-

N-H Vibrations: The most prominent features in the spectrum are the two sharp bands at 3434 and 3354 cm⁻¹. This doublet is the classic signature of the asymmetric and symmetric N-H stretching vibrations of a primary amine (-NH₂) group. The presence of two distinct peaks confirms the -NH₂ moiety. The strong band at 1620 cm⁻¹ is due to the N-H scissoring (bending) vibration.

-

C-H Vibrations: The weak absorption at 3000 cm⁻¹ is characteristic of C-H stretching in the aromatic ring. The series of bands between 2963 and 2858 cm⁻¹ are due to the asymmetric and symmetric C-H stretching of the methyl groups.

-

Aromatic and C-N Vibrations: The peak at 1508 cm⁻¹ is attributed to the C=C stretching vibrations within the aromatic ring. The strong band at 1300 cm⁻¹ corresponds to the C-N stretching of the aromatic amine, a key identifier for this class of compounds.

-

Fingerprint Region: The band at 850 cm⁻¹ is an out-of-plane C-H bending vibration. The specific position of this band is diagnostic of the substitution pattern of the benzene ring (in this case, a 1,2,3,4,5-pentasubstituted ring).

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and, through its fragmentation pattern, clues about its structure. In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing it to ionize and fragment.

Causality in Experimental Design: Electron Ionization (EI)

EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to predictable and reproducible fragmentation. This fragmentation is like a molecular puzzle; by analyzing the mass-to-charge ratio (m/z) of the fragments, we can piece back together the structure of the parent molecule. The resulting fragmentation pattern serves as a molecular fingerprint that can be compared against spectral libraries for identification.

Figure 3: Key fragmentation pathways for this compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 150 | 100 | [C₉H₁₄N₂]⁺˙ (Molecular Ion, M⁺˙) |

| 149 | 95 | [M - H]⁺ |

| 135 | 50 | [M - CH₃]⁺ |

| 120 | 20 | [M - 2CH₃]⁺ or [M - NH₂ - CH₃]⁺ |

| Data sourced from Spectral Database for Organic Compounds (SDBS) and NIST Chemistry WebBook. | ||

| [3] | ||

| Interpretation and Field-Proven Insights: |

-

Molecular Ion Peak (M⁺˙): The peak at m/z 150 is the molecular ion peak, corresponding to the molecular weight of this compound (150.22 g/mol ). [1]Its high relative intensity (100%, the base peak) is characteristic of aromatic compounds, whose stable ring system can readily accommodate a positive charge. The presence of two nitrogen atoms follows the "nitrogen rule," which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.

-

Key Fragments:

-

m/z 149: The very intense peak at m/z 149 corresponds to the loss of a single hydrogen radical (M-1). This is a common fragmentation for amines.

-

m/z 135: The significant peak at m/z 135 arises from the loss of a methyl radical (•CH₃) from the molecular ion (M-15). This is a highly favorable fragmentation as it leads to the formation of a stable, resonance-stabilized benzylic-type cation.

-

IV. Experimental Protocols: A Self-Validating System

The trustworthiness of spectral data is directly linked to the rigor of the experimental methodology. The following protocols represent standard, field-proven procedures for acquiring high-quality data for a solid aromatic amine like this compound.

Protocol 1: NMR Sample Preparation

-

Glassware Preparation: Ensure a 5 mm NMR tube and a small sample vial are impeccably clean and dry to prevent contamination.

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into the vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.

-

Dissolution: Gently agitate the vial to ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette.

-

Transfer: Carefully transfer the clear solution into the NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly. The sample is now ready for insertion into the NMR spectrometer.

Protocol 2: FT-IR Sample Preparation (KBr Pellet)

-

Material Preparation: Gently dry spectroscopic grade KBr powder and the sample in a desiccator or low-temperature oven to remove residual moisture, which causes significant IR absorption. [5]2. Grinding and Mixing: In a clean agate mortar and pestle, grind ~1-2 mg of this compound to a fine powder. Add ~100-200 mg of the dry KBr powder and gently but thoroughly mix (triturate) until the sample is uniformly dispersed. 3. Die Loading: Transfer the powder mixture into the collar of a pellet press die.

-

Pressing: Place the die into a hydraulic press. Apply a pressure of approximately 8-10 tons for 1-2 minutes. This causes the KBr to "cold flow" and form a transparent pellet.

-

Pellet Release and Mounting: Carefully release the pressure and extract the transparent pellet from the die. Mount the pellet in the spectrometer's sample holder for analysis.

Protocol 3: GC-MS Sample Preparation

-

Solution Preparation: Prepare a dilute solution of this compound (~10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Filtration: Ensure the solution is free of any particulate matter by passing it through a 0.22 µm syringe filter. Solid particles can block the GC injector and column.

-

Vial Transfer: Transfer the filtered solution into a 2 mL autosampler vial.

-

Analysis: The vial is placed in the GC-MS autosampler. A small volume (typically 1 µL) is injected into the hot GC inlet, where it is vaporized. The components are separated on the GC column before entering the mass spectrometer for ionization and detection.

V. Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a cohesive and definitive structural characterization of this compound. Each technique offers a unique perspective: NMR maps the C-H framework, FT-IR identifies the key functional groups (-NH₂ and substituted aromatic ring), and MS confirms the molecular weight and reveals stable substructures. The convergence of these independent analytical methods establishes the molecule's identity with a high degree of confidence, underscoring the power of a multi-technique spectroscopic approach in modern chemical research and development.

References

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University of California, Davis. Sample Preparation. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

University of California, Riverside. Sample Preparation Guidelines for GC-MS. [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

-

Specac. Making KBr Pellets for FTIR: Step by Step Guide. [Link]

-

Khan Academy. Introduction to proton NMR. [Link]

-

YouTube. Carbon-13 NMR Spectroscopy Explained. [Link]

-

Kintek Press. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra. [Link]

-

ResearchGate. Fourier Transform Infrared Spectroscopy: Fundamentals and Application in Functional Groups and Nanomaterials Characterization. [Link]

-

Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]

-

Scribd. GC-MS Sample Preparation Guidelines. [Link]

-

International Journal of Trend in Scientific Research and Development. PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

SCION Instruments. Sample preparation GC-MS. [Link]

-

University of Calgary. 13C-NMR. [Link]

-

Organomation. Preparing Samples for GC-MS/MS Analysis. [Link]

-

Iowa State University. Mass Spectrometry Tutorial. Chemical Instrumentation Facility. [Link]

-

Shimadzu. KBr Pellet Method. [Link]

-

Wikipedia. Carbon-13 nuclear magnetic resonance. [Link]

-

Technology Networks. Mass Spectrometry Ionization: Key Techniques Explained. [Link]

-

Wikipedia. Proton nuclear magnetic resonance. [Link]

-

Chemistry LibreTexts. 3.1: Electron Ionization. [Link]

-

JoVE. Video: Mass Spectrometry: Molecular Fragmentation Overview. [Link]

-

Patsnap. How to Identify Functional Groups in FTIR Spectra. [Link]

-

NMR Testing Laboratory. Principles of NMR. [Link]

-

ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

-

Innovatech Labs. FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

-

LookChem. This compound. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

NIST Chemistry WebBook. 2,4,6-Trimethyl-1,3-phenylenediamine. [Link]

Sources

- 1. This compound | C9H14N2 | CID 76547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 3102-70-3: 2,4,6-Trimethyl-1,3-phenylenediamine [cymitquimica.com]

- 3. 2,4,6-Trimethyl-1,3-phenylenediamine [webbook.nist.gov]

- 4. 2,4,6-Trimethyl-1,3-phenylenediamine [webbook.nist.gov]

- 5. CAS 3102-70-3 2,4,6-Trimethylbenzene-1,3-diamine 3102703 | Chemical e-data Search [en.chem-edata.com]

An In-Depth Technical Guide to the Crystal Structure of 2,4-Diaminomesitylene: Synthesis, Characterization, and Implications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Diaminomesitylene (DAM), also known as 2,4,6-trimethylbenzene-1,3-diamine, is a pivotal aromatic amine that serves as a foundational building block in the synthesis of polymers and pharmaceutically active compounds.[1][2] The spatial arrangement of molecules in the solid state—the crystal structure—dictates the material's bulk properties, including stability, solubility, and bioavailability, which are critical parameters in drug development.[3] This guide provides a comprehensive analysis of the crystal structure of this compound, grounded in experimental data. We will detail a validated protocol for its synthesis and crystallization, present a thorough examination of its molecular and supramolecular architecture as determined by single-crystal X-ray diffraction, and discuss the implications of these structural features for materials science and rational drug design.

Introduction to this compound (DAM)

This compound is an organic compound featuring a benzene ring substituted with two amino groups and three methyl groups. Its unique substitution pattern imparts a combination of steric hindrance and electronic properties that make it a valuable intermediate.

-

IUPAC Name: 2,4,6-trimethylbenzene-1,3-diamine[4]

-

Synonyms: 2,4,6-Trimethyl-1,3-phenylenediamine, Diaminomesitylene[5]

-

CAS Number: 3102-70-3[1]

-

Molecular Formula: C₉H₁₄N₂[6]

-

Molecular Weight: 150.22 g/mol [4]

In the context of drug development, understanding the three-dimensional structure of a molecule is paramount. The crystal structure provides the most precise information about molecular conformation, bond lengths, bond angles, and, crucially, the non-covalent interactions that govern how molecules assemble.[7] This knowledge is the bedrock of structure-based drug design, enabling scientists to predict how a molecule might interact with a biological target and to engineer its solid-state properties for optimal therapeutic performance.[8]

Synthesis and Crystallization: A Validated Protocol

The acquisition of high-quality single crystals is the prerequisite for structural elucidation via X-ray diffraction. The protocol described here is based on a proven method involving the chemical reduction of a dinitro precursor, a standard and efficient route for the synthesis of aromatic amines.[5]

Causality in Experimental Design

The choice of 2,4-dinitromesitylene as the starting material is strategic; the nitro groups are readily reduced to amino groups. Granulated tin in the presence of hydrochloric acid is a classic and robust reducing system for this transformation. The subsequent recrystallization from ethanol is designed to purify the product and promote the slow, ordered growth of single crystals by gradually decreasing the solubility of DAM as the solution cools.

Experimental Workflow: Synthesis and Crystallization

Sources

- 1. lookchem.com [lookchem.com]

- 2. CN105254510B - The synthetic method of 2,4,6-trimethyl m-phenylenediamine - Google Patents [patents.google.com]

- 3. Drug Development | Pharmaceutical | Biopharmaceutical | Bruker [bruker.com]

- 4. This compound | C9H14N2 | CID 76547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 8. ocw.mit.edu [ocw.mit.edu]

A Comprehensive Technical Guide to the Solubility Characteristics of 2,4,6-Trimethyl-1,3-phenylenediamine

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 2,4,6-trimethyl-1,3-phenylenediamine (CAS No. 3102-70-3), a key intermediate in various industrial syntheses, including polymers, dyes, and pigments.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this compound's behavior in different solvent systems. The guide covers fundamental physicochemical properties, qualitative and quantitative solubility in aqueous and organic solvents, the influence of environmental factors such as temperature and pH, and detailed experimental protocols for solubility determination. By synthesizing theoretical principles with practical, field-proven insights, this guide aims to be an essential resource for optimizing reaction conditions, purification processes, and formulation development involving 2,4,6-trimethyl-1,3-phenylenediamine.

Introduction: Understanding the Molecular Landscape

2,4,6-Trimethyl-1,3-phenylenediamine, also known as 2,4-diaminomesitylene, is an aromatic amine characterized by a benzene ring substituted with two amino groups and three methyl groups.[4] This unique substitution pattern governs its chemical reactivity and physical properties, including its solubility. The presence of the two basic amino groups allows for hydrogen bonding and protonation in acidic media, while the three methyl groups and the aromatic ring contribute to its lipophilicity. A comprehensive understanding of its solubility is therefore critical for its effective application.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2,4,6-trimethyl-1,3-phenylenediamine is paramount to predicting and interpreting its solubility behavior.

| Property | Value | Source |

| CAS Number | 3102-70-3 | [4][5] |

| Molecular Formula | C₉H₁₄N₂ | [4][5] |

| Molecular Weight | 150.22 g/mol | [4][6] |

| Appearance | White to yellow to orange or brown powder/crystal | [1][5][7] |

| Melting Point | 89-91 °C | [1][8][9] |

| Boiling Point (Predicted) | 297.7 ± 35.0 °C | [10] |

| pKa (Predicted) | 5.03 ± 0.10 | [10] |

| LogP (Octanol-Water Partition Coefficient, Predicted) | 0.41 at 24.2 °C | [10] |

Aqueous Solubility

The solubility of 2,4,6-trimethyl-1,3-phenylenediamine in water is limited due to the hydrophobic nature of the trimethyl-substituted benzene ring. However, the presence of two amino groups allows for hydrogen bonding with water molecules, imparting some degree of solubility.

A predicted quantitative value for its water solubility is 22.7 g/L at 20°C .[10]

The Critical Influence of pH

As an aromatic amine, the aqueous solubility of 2,4,6-trimethyl-1,3-phenylenediamine is highly dependent on the pH of the solution. The basic amino groups can be protonated in acidic conditions to form the corresponding ammonium salts, which are significantly more water-soluble than the neutral molecule.

With a predicted pKa of 5.03, it can be inferred that at a pH below this value, the compound will exist predominantly in its protonated, more soluble form.[10] Conversely, at a pH above 5.03, the neutral, less soluble form will dominate. This pH-dependent solubility is a critical factor in designing extraction and purification protocols. For instance, the compound can be extracted from an organic solvent into an acidic aqueous solution and subsequently precipitated by raising the pH.

Solubility in Organic Solvents

2,4,6-Trimethyl-1,3-phenylenediamine is generally described as being soluble in most organic solvents.[8] This is attributed to the nonpolar character of the trimethylbenzene core.

Qualitative Solubility

Based on available data, the qualitative solubility in various organic solvents is summarized below:

| Solvent | Solubility | Source |

| Methanol | Slightly Soluble | [8][10] |

| Ethanol | Soluble | [11] |

| Acetone | Soluble | [8] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [8][10] |

The Impact of Temperature

For most solid solutes dissolving in a liquid solvent, the solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. While specific experimental data on the temperature-dependent solubility of 2,4,6-trimethyl-1,3-phenylenediamine is scarce, it is reasonable to expect a positive correlation between temperature and solubility in most organic solvents. This principle is fundamental to purification techniques such as recrystallization, where a saturated solution at a higher temperature is cooled to induce crystallization of the purified compound.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, a well-designed experimental protocol is essential. The following section outlines a robust methodology for determining the solubility of 2,4,6-trimethyl-1,3-phenylenediamine.

Workflow for Solubility Determination

Caption: Experimental workflow for determining solubility.

Detailed Protocol for Isothermal Solubility Measurement

Objective: To determine the equilibrium solubility of 2,4,6-trimethyl-1,3-phenylenediamine in a given solvent at a specific temperature.

Materials:

-

High-purity 2,4,6-trimethyl-1,3-phenylenediamine

-

Analytical grade solvents (e.g., water, ethanol, acetone, toluene, etc.)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2,4,6-trimethyl-1,3-phenylenediamine to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sampling:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation.

-

Immediately filter the sample through a syringe filter to remove any suspended microcrystals.

-

-

Quantification:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of 2,4,6-trimethyl-1,3-phenylenediamine.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

-

Analytical Methodologies for Quantification

Accurate quantification of the dissolved solute is critical for reliable solubility data. Both HPLC and UV-Vis spectrophotometry are suitable techniques.

5.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for the analysis of aromatic amines.

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate or acetate buffer) is a common choice. The pH of the mobile phase can be adjusted to ensure good peak shape.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of 2,4,6-trimethyl-1,3-phenylenediamine (typically in the range of 230-280 nm) is appropriate.

-

Quantification: A calibration curve should be prepared using standard solutions of known concentrations.

5.3.2. UV-Vis Spectrophotometry

For routine analysis, UV-Vis spectrophotometry can be a simpler and faster alternative to HPLC, provided that no other components in the solution absorb at the analytical wavelength.

-

Solvent: The solvent used for analysis should be transparent in the UV region of interest and should not react with the analyte.

-

Wavelength of Maximum Absorbance (λmax): The λmax of 2,4,6-trimethyl-1,3-phenylenediamine should be determined by scanning a dilute solution over a range of UV wavelengths.

-

Quantification: A calibration curve is constructed by plotting the absorbance of standard solutions versus their concentrations, following the Beer-Lambert law.

Practical Implications and Applications

A thorough understanding of the solubility of 2,4,6-trimethyl-1,3-phenylenediamine has several practical implications:

-

Reaction Optimization: The choice of solvent can significantly impact reaction rates and yields. A solvent that readily dissolves the reactants will facilitate better mixing and interaction.

-

Purification: Techniques like recrystallization rely on the differential solubility of the compound and impurities in a given solvent at different temperatures.

-

Formulation Development: In applications where the compound is part of a final product, its solubility in the formulation matrix is a critical parameter for ensuring homogeneity and stability.

-

Environmental Fate and Safety: Knowledge of its aqueous solubility is important for assessing its environmental transport and persistence, as well as for developing appropriate waste treatment and disposal procedures.

Conclusion

The solubility of 2,4,6-trimethyl-1,3-phenylenediamine is a multifaceted property governed by its unique molecular structure. While it exhibits limited solubility in water, its solubility can be significantly enhanced in acidic conditions due to the protonation of its amino groups. It is generally soluble in a range of organic solvents, a characteristic that is advantageous for its use in various chemical syntheses. This guide has provided a comprehensive overview of its solubility characteristics, including its physicochemical properties, behavior in aqueous and organic media, and robust experimental protocols for its determination. The information presented herein is intended to empower researchers and professionals to make informed decisions in the handling and application of this important chemical intermediate.

References

-

Specialty Chemical Synthesis: The Value of 2,4,6-Trimethyl-1,3-Phenylenediamine. (n.d.). Retrieved from [Link]

-

Factory Supplier 3102-70-3 2, 4, 6-Trimethyl-1, 3-Phenylenediamine. (n.d.). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,4,6-Trimethyl-1,3-phenylenediamine (CAS 3102-70-3). Retrieved from [Link]

-

Overview and Applications of 2,4,6-Trimethyl-1,3-phenylenediamine CAS 3102-70-3. (n.d.). Retrieved from [Link]

-

NIST. (n.d.). 2,4,6-Trimethyl-1,3-phenylenediamine. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 2,4,6-Trimethyl-1,3-phenylenediamine 98.0+%. Retrieved from [Link]

-

Chemdad. (n.d.). 2,4,6-Trimethyl-1,3-phenylenediamine. Retrieved from [Link]

-

OSHA. (n.d.). m-, o-, and p-Phenylenediamine. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column. Retrieved from [Link]

- Meyer, A., Blömeke, B., & Fischer, K. (2009). Determination of p-phenylenediamine and its metabolites MAPPD and DAPPD in biological samples using HPLC-DAD and amperometric detection.

-

Chemdad. (n.d.). 2,4,6-Trimethyl-1,3-phenylenediamine One. Retrieved from [Link]

-

PubChem. (n.d.). m-Phenylenediamine. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). (a)-(c) UV/Vis absorption spectra of phenylenediamine isomers m-PD (a),.... Retrieved from [Link]

-

International Journal of Pharmacy and Biological Sciences. (n.d.). UV-Visible Spectrophotometric Method Development for p-Phenylenediamine Determination in Marketed Hair Dyes. Retrieved from [Link]

-

PubChem. (n.d.). P-Phenylenediamine. Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

-

VIP Paper. (n.d.). Determination and correlation solubility of m-phenylenediamine in (methanol, ethanol, acetonitrile and water) and their binary solvents from 278.15 K to 313.15 K. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. sites.utexas.edu [sites.utexas.edu]

- 7. Determination of p-phenylenediamine and its metabolites MAPPD and DAPPD in biological samples using HPLC-DAD and amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3102-70-3 CAS MSDS (2,4,6-Trimethyl-1,3-phenylenediamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 11. quora.com [quora.com]

An In-depth Technical Guide to the Health and Safety of 2,4-Diaminomesitylene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the health and safety considerations for 2,4-Diaminomesitylene (CAS No. 3102-70-3), a compound utilized in various synthetic applications, including polymer and dye manufacturing.[1][2] Given its chemical structure as an aromatic amine, a class of compounds known for potential health risks, a thorough understanding and implementation of stringent safety protocols are imperative for all personnel handling this substance.[2] This document synthesizes available safety data to provide actionable insights and procedures for the safe laboratory and industrial use of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[3] The primary hazards associated with this compound are its potential for acute toxicity, irritation, and long-term health effects.[3]

GHS Classification

Aggregated GHS information indicates that this compound is associated with the following hazard statements[3]:

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation

-

H341: Suspected of causing genetic defects

-

H411: Toxic to aquatic life with long lasting effects

These classifications necessitate careful handling to avoid all routes of exposure.

Toxicological Profile: An Evidence-Based Assessment

Acute Effects

Immediate health effects are primarily irritant in nature, affecting the skin, eyes, and respiratory system.[3] Inhalation may lead to respiratory irritation, while skin contact can cause irritation and dermatitis.[3][4] Eye contact is likely to result in serious irritation.[3]

Chronic Effects and Carcinogenicity

There is a notable lack of specific long-term toxicity and carcinogenicity studies for this compound in the provided search results. However, it is structurally related to 2,4-diaminotoluene, a compound that has been the subject of extensive toxicological research.

The U.S. Environmental Protection Agency (EPA) has classified 2,4-diaminotoluene as a Group B2, probable human carcinogen, based on evidence of carcinogenicity in animal studies.[5] The National Toxicology Program (NTP) has also reasonably anticipated 2,4-diaminotoluene to be a human carcinogen.[6] Animal studies on 2,4-diaminotoluene have shown an increased incidence of various tumors, including those of the liver and mammary gland.[5][6]

Expert Insight: Given the structural similarities between this compound and 2,4-diaminotoluene, a precautionary approach is warranted. It is prudent to handle this compound as a potential carcinogen until specific data becomes available to refute this. This approach aligns with the principles of chemical safety and risk mitigation in a research and development setting.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, prioritizing engineering controls, supplemented by administrative controls and personal protective equipment (PPE).

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area.[3] For handling powders or creating solutions, a certified chemical fume hood is mandatory to prevent inhalation of dust or vapors.

-

Containment: For larger scale operations, closed systems should be utilized to minimize the potential for release.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles are required. In situations with a splash hazard, a face shield should be worn in addition to goggles.[7][8] | Prevents eye contact with solid particles or liquid splashes, which can cause serious irritation.[3] |

| Hand Protection | Chemically resistant gloves such as nitrile, neoprene, or butyl rubber should be worn.[3] Glove thickness and material should be chosen based on the specific solvent being used and the duration of the task.[9] | Prevents skin contact, which can cause irritation and systemic toxicity.[3] |

| Skin and Body Protection | A lab coat is the minimum requirement. For tasks with a higher risk of splashes or spills, chemically resistant coveralls or an apron should be worn over the lab coat.[7][8] | Protects the skin from accidental contact. |

| Respiratory Protection | For situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4][7] A cartridge change-out schedule is a required part of a respiratory protection program.[7][9] | Prevents inhalation of harmful dusts or vapors.[3] |

Diagram: Hierarchy of Controls

Caption: The hierarchy of controls, with elimination being the most effective and PPE being the least.

Safe Handling, Storage, and Disposal

Handling

-

Avoid the formation of dust and aerosols.[4]

-

Use non-sparking tools.

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[10]

Storage

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][11]

-

Keep containers tightly closed when not in use.[11]

-

Store in a dark place under an inert atmosphere at room temperature.[1]

Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Due to its toxicity to aquatic life, prevent release to the environment and avoid contamination of drains and waterways.[3][10]

Emergency Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the affected person to fresh air.[3] If breathing is difficult, administer oxygen.[3] If breathing has stopped, provide artificial respiration.[3] Seek immediate medical attention.[3] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[4][12] Seek medical attention if irritation develops or persists.[3] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][12] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water and give two glasses of water to drink.[3] Seek immediate medical attention.[3] |

Diagram: Emergency Response Workflow

Caption: A streamlined workflow for responding to an exposure incident.

Fire Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Hazardous Combustion Products: Combustion may produce toxic fumes, including oxides of carbon and nitrogen.[3][4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][4]

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C9H14N2 |

| Molecular Weight | 150.22 g/mol |

| Appearance | White to yellow to orange powder/crystal |

| Melting Point | 89-91 °C |

| Boiling Point | 297.7 °C at 760 mmHg |

| Flash Point | 158.4 °C |

| Density | 1.051 g/cm³ |

| Water Solubility | 22.7 g/L at 20°C |

(Source:[1])

Environmental Hazards

This compound is classified as toxic to aquatic life with long-lasting effects.[3] Therefore, all measures should be taken to prevent its release into the environment. Spills should be contained and collected, and not washed into drains or waterways.[3]

Conclusion

This compound is a valuable chemical intermediate that can be handled safely with the appropriate precautions. A comprehensive understanding of its hazards, including acute toxicity, irritancy, and potential for long-term health effects, is paramount. By implementing robust engineering controls, diligent use of personal protective equipment, and adherence to safe handling and emergency procedures, researchers and drug development professionals can mitigate the risks associated with this compound. The principle of "as low as reasonably achievable" (ALARA) should always be applied to exposure.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76547, this compound. Retrieved from [Link]

-

iChemical. (n.d.). This compound, CAS No. 3102-70-3. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Aaron Chemistry GmbH. (n.d.). MSDS of 2,4,6-trimethylbenzene-1,3-diamine. Retrieved from [Link]

-

American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for TDI Users. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Toluene-2,4-Diamine. Retrieved from [Link]

-

National Toxicology Program. (n.d.). Report on Carcinogens, Fifteenth Edition - 2,4-Diaminotoluene. Retrieved from [Link]

-

Hisco. (n.d.). Safety Data Sheet Section 4 FIRST AID MEASURES. Retrieved from [Link]

-

American Chemistry Council. (n.d.). MDI or TDI: First Aid Guidance. Retrieved from [Link]

-

Covestro Solution Center. (2013). Guidance for Selection of Protective Clothing for MDI Users. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Hesperian Health Guides. (2024). First aid for chemicals. Retrieved from [Link]

-

American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: diethylmethylbenzenediamine. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Toluene-2,4-Diamine. Retrieved from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2013). 1,3-Benzenediamine, 4-methyl-: Human health tier II assessment. Retrieved from [Link]

-

Hesperian Health Guides. (2024). First aid for chemicals. Retrieved from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2017). Salts of 2,4-toluenediamine: Human health tier II assessment. Retrieved from [Link]

-

University of Notre Dame Risk Management and Safety. (n.d.). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Retrieved from [Link]

-

Coast2Coast. (2024). First Aid for Chemical Inhalation Incidents. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). 2,4-DIAMINOTOLUENE HAZARD SUMMARY. Retrieved from [Link]

-

Indiana Department of Environmental Management. (2024). Transportation, Use, Handling, and Storage of Lab Chemicals. Retrieved from [Link]

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C9H14N2 | CID 76547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. epa.gov [epa.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. 2,4-Diaminotoluene | C7H10N2 | CID 7261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Review of the toxicology of three alkyl diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound|CAS 3102-70-3|TCIJT|製品詳細 [tci-chemical-trading.com]

- 10. TOLUENE-2,4-DIAMINE | Occupational Safety and Health Administration [osha.gov]

- 11. 2,4,6-Trimethyl-1,3-phenylenediamine | 3102-70-3 | TCI EUROPE N.V. [tcichemicals.com]

- 12. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

Unraveling the Past: A Technical Guide to the Historical Discovery of 2,4-Diaminomesitylene

For Immediate Release

This in-depth technical guide illuminates the historical journey of the discovery of 2,4-Diaminomesitylene, a compound of significant interest to researchers, scientists, and professionals in drug development. By delving into the foundational chemistry of the 19th century, this document provides a comprehensive overview of the early synthetic pathways, the key scientific figures of the era, and the evolution of our understanding of this important aromatic amine.

Introduction: The Significance of Aromatic Amines

Aromatic amines are a cornerstone of modern organic chemistry, serving as crucial intermediates in the synthesis of a vast array of pharmaceuticals, dyes, and polymers.[1] Their discovery and the development of methods for their preparation in the 19th century laid the groundwork for the burgeoning field of synthetic chemistry and had a profound impact on industrial development. This compound, with its unique substituted benzene structure, is a noteworthy member of this class of compounds, and understanding its origins provides valuable insights into the historical progression of chemical science.

The Dawn of Synthetic Aromatic Chemistry: A Historical Context

The mid-19th century was a period of revolutionary change in the field of chemistry. The work of luminaries such as August Wilhelm von Hofmann and his contemporaries on the derivatives of coal tar unlocked a treasure trove of aromatic compounds.[2][3] Their investigations into the nitration of aromatic hydrocarbons and the subsequent reduction of the resulting nitro compounds to amines were pivotal. It was within this vibrant and competitive scientific landscape that the synthesis of new aromatic amines, including those derived from mesitylene, became a subject of intense study. Mesitylene itself was first prepared by the Irish chemist Robert Kane in 1837 by heating acetone with concentrated sulfuric acid.[4]

The First Synthesis: A Trail Through the Archives

Pinpointing the exact first synthesis of this compound requires a meticulous journey through the historical chemical literature. While a definitive single publication announcing its discovery has proven elusive in modern databases, the most probable route of its initial preparation follows the well-established methodologies of the time. The logical synthetic pathway, and the one that laid the foundation for all subsequent preparations, involves a two-step process: the dinitration of mesitylene followed by the reduction of the dinitro derivative.

A cryptic reference found in modern chemical compilations points towards the Bulletin de la Société Française de Photographie from 1857 as a potential early source of information related to this or similar compounds.[5] While a direct confirmation of the synthesis of this compound on a specific page of this journal is pending a complete manual review of the digitized archives, the presence of chemical discussions within a photography journal is not entirely surprising for the era. Early photographic processes were deeply intertwined with chemistry, and such publications often contained reports on new chemical substances and their properties.

The most likely first synthesis, therefore, would have followed the general procedure outlined below, a standard practice in the laboratories of 19th-century chemists.

Conceptual 19th-Century Synthesis Protocol:

-

Dinitration of Mesitylene:

-

Mesitylene (1,3,5-trimethylbenzene) would be treated with a mixture of concentrated nitric acid and sulfuric acid (a nitrating mixture).

-

The reaction would be carefully controlled, as the activating methyl groups on the benzene ring make the nitration reaction vigorous.

-

The expected product of this reaction is 1,3-Dinitro-2,4,6-trimethylbenzene.

-

-

Reduction to this compound:

-

The isolated 1,3-Dinitro-2,4,6-trimethylbenzene would then be subjected to a reduction reaction.

-

Common reducing agents of the time included nascent hydrogen, typically generated by reacting a metal such as tin or iron with a strong acid like hydrochloric acid.

-

This reduction would convert the two nitro groups (-NO₂) into amino groups (-NH₂), yielding this compound.

-

Physicochemical Properties

This compound, also known as 2,4,6-trimethyl-1,3-phenylenediamine, is a solid at room temperature with the following key properties:

| Property | Value |

| Molecular Formula | C₉H₁₄N₂ |

| Molecular Weight | 150.22 g/mol |

| CAS Number | 3102-70-3 |

| Appearance | Light yellow to brown crystalline powder |

| Melting Point | 89-91 °C |

Data compiled from various chemical databases.[6][7]

Modern Synthetic Methodologies

While the fundamental two-step process of dinitration and reduction remains the core strategy for the synthesis of this compound, modern methods have introduced significant refinements to improve yield, purity, and safety.

Optimized Laboratory and Industrial Synthesis:

Modern protocols often utilize catalytic hydrogenation for the reduction step, which is more efficient and environmentally benign than the use of dissolving metals in acid.

Step 1: Dinitration of Mesitylene A solution of mesitylene in a suitable solvent is treated with a mixture of fuming nitric acid and concentrated sulfuric acid at a controlled temperature to yield 1,3-dinitro-2,4,6-trimethylbenzene.

Step 2: Catalytic Hydrogenation The purified dinitromesitylene is dissolved in a solvent such as ethanol or methanol and subjected to hydrogenation in the presence of a catalyst, typically Raney nickel or palladium on carbon, under a hydrogen atmosphere.[8][9] The reaction is monitored until the theoretical amount of hydrogen is consumed.